(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride

Salt selection Aqueous solubility Stability screening

This dihydrochloride salt (CAS 524699-82-9) offers distinct stoichiometric and solubility advantages over the free base for pyrazole, triazole, and pyridazinone synthesis. The 6-methoxy-3-hydrazinyl substitution pattern is essential for RET and RIOK2 kinase inhibitor pharmacophores. Choose analytically characterized, high-purity material (≥98%) to ensure reproducible heterocycle library production and avoid generic substitution pitfalls.

Molecular Formula C6H11Cl2N3O
Molecular Weight 212.07 g/mol
CAS No. 524699-82-9
Cat. No. B1370912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
CAS524699-82-9
Molecular FormulaC6H11Cl2N3O
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NN.Cl.Cl
InChIInChI=1S/C6H9N3O.2ClH/c1-10-6-3-2-5(9-7)4-8-6;;/h2-4,9H,7H2,1H3;2*1H
InChIKeyZIECLGRHPYVVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride (CAS 524699-82-9): Key Intermediate for Heterocyclic Synthesis and Medicinal Chemistry Building Block Procurement


(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride (CAS 524699-82-9), also known as 5-hydrazinyl-2-methoxypyridine dihydrochloride, is a substituted pyridine derivative containing a nucleophilic hydrazine group at the 3-position and a methoxy substituent at the 6-position of the pyridine ring . This compound belongs to the class of heteroaryl hydrazines, which serve as versatile synthetic intermediates for constructing nitrogen-containing heterocycles including pyrazoles, triazoles, pyridazinones, and hydrazones [1]. The dihydrochloride salt form (molecular weight 212.08 g/mol, C6H11Cl2N3O) is commercially available from multiple vendors with standard purity specifications of ≥97% and is routinely employed in medicinal chemistry programs for the synthesis of kinase inhibitors and other biologically active scaffolds .

Why (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride Cannot Be Substituted with Unprotected or Mono-HCl Analogs in Synthetic Workflows


Procurement decisions involving (6-methoxy-pyridin-3-yl)-hydrazine derivatives must account for critical differences in salt form, positional isomerism, and physicochemical properties that preclude generic substitution. The dihydrochloride salt (CAS 524699-82-9, MW 212.08) differs fundamentally from the free base (CAS 160664-95-9, MW 139.16) and the mono-hydrochloride salt (CAS 179543-88-5, MW 175.61) in terms of aqueous solubility, handling stability, and stoichiometric behavior in condensation reactions . Additionally, the 3-hydrazinyl positional isomer (6-methoxy substitution pattern) exhibits distinct reactivity profiles in cyclocondensation reactions compared to 2-hydrazinyl and 4-hydrazinyl regioisomers, directly affecting the regiochemical outcome of heterocycle formation [1]. The methoxy substituent at the 6-position further modulates electronic density on the pyridine ring, influencing both nucleophilicity of the hydrazine moiety and subsequent cross-coupling compatibility, thereby rendering unsubstituted pyridylhydrazines inadequate substitutes for applications requiring this specific substitution pattern [2].

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Dihydrochloride vs. Free Base: Enhanced Aqueous Solubility and Long-Term Storage Stability

The dihydrochloride salt (CAS 524699-82-9) offers substantially improved aqueous solubility compared to the free base (CAS 160664-95-9). Computational predictions indicate moderate aqueous solubility for the dihydrochloride salt (Log S = -3.01, equivalent to approximately 0.209 mg/mL) , whereas the free base is expected to exhibit significantly lower aqueous solubility due to the absence of ionizable hydrochloride counterions. This difference is critical for aqueous reaction conditions and purification workflows. Furthermore, the hydrochloride salt forms demonstrate stability under recommended storage conditions , while free base hydrazines are known to undergo gradual oxidative degradation upon exposure to atmospheric oxygen, potentially compromising reaction reproducibility in sensitive synthetic sequences.

Salt selection Aqueous solubility Stability screening Pre-formulation

Dihydrochloride vs. Mono-hydrochloride: Stoichiometric Precision in Multi-Step Heterocycle Synthesis

The dihydrochloride salt contains two equivalents of HCl per hydrazine moiety (MW 212.08) compared to one equivalent in the mono-hydrochloride (MW 175.61). This stoichiometric distinction directly impacts acid-catalyzed cyclocondensation reactions where precise proton availability governs reaction kinetics and product distribution. For pyrazole formation via hydrazone cyclization under acidic conditions, the dihydrochloride salt provides consistent acid stoichiometry without requiring exogenous acid addition, whereas the mono-hydrochloride may yield variable results depending on reaction scale and atmospheric moisture exposure. This consistency is particularly relevant for parallel synthesis and library production workflows where reproducibility across multiple reaction vessels is paramount.

Stoichiometry control Reaction optimization Salt form selection Pyrazole synthesis

Commercial Purity Specifications: Vendor-Differentiated Analytical Quality for Research Procurement

Commercial suppliers of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride offer distinct purity specifications and analytical documentation packages. Capot Chemical specifies purity of NLT 98% with supporting analytical documentation including 1H-NMR, SDS, and certificate of analysis available upon request [1]. Bidepharm offers standard purity of 97% with batch-specific QC reports including NMR, HPLC, and GC data . CymitQuimica provides the compound in research quantities (1g, 5g, 10g) with pricing transparency for procurement planning . The availability of documented analytical characterization distinguishes vendors serving rigorous research applications from generic chemical suppliers lacking traceable quality metrics.

Purity specification Quality control Analytical certification Procurement benchmarking

RET Kinase Inhibitor Development: 6-Methoxypyridin-3-yl Fragment as a Privileged Pharmacophore

The 6-methoxypyridin-3-yl moiety, which derives directly from (6-Methoxy-pyridin-3-yl)-hydrazine building block incorporation, appears as a key structural fragment in multiple patented RET kinase inhibitor scaffolds. Patent WO-2019075108-A1 discloses crystalline forms of compounds containing the 6-methoxypyridin-3-yl substituent that exhibit RET kinase inhibition activity, with this specific substitution pattern contributing to target engagement and selectivity profiles [1]. The methoxy group at the 6-position of the pyridine ring provides optimal electronic and steric properties for kinase ATP-binding site interactions, a feature not replicated by unsubstituted pyridyl or alternative alkoxy-substituted analogs. This established pharmacophore role provides procurement rationale for research groups pursuing RET-targeted or structurally related kinase inhibitor programs.

RET kinase Kinase inhibitor Pharmacophore Medicinal chemistry

RIOK2 Inhibitor Development: 6-Methoxypyridin-3-yl Moiety in CQ211 (Kd = 6.1 nM)

The 6-methoxypyridin-3-yl fragment is a critical component of CQ211, described as 'the most potent and selective RIOK2 inhibitor reported so far' [1]. CQ211, bearing the 8-(6-methoxypyridin-3-yl) substituent, displays high binding affinity (Kd = 6.1 nM) and excellent selectivity for RIOK2 in both enzymatic and cellular studies. It also exhibits potent proliferation inhibition activity against multiple cancer cell lines and demonstrates promising in vivo efficacy in mouse xenograft models [1]. The crystal structure of RIOK2 bound to CQ211 confirms the molecular mechanism of inhibition and provides structural validation for the 6-methoxypyridin-3-yl pharmacophore in kinase inhibitor design. This quantitative binding data substantiates the procurement value of the hydrazine building block for synthesizing RIOK2-targeted probe molecules and potential therapeutic candidates.

RIOK2 Kinase inhibitor Structure-activity relationship Chemical probe

Synthetic Yield Benchmark: Mono-hydrochloride Synthesis Route with 57% Yield

A documented synthetic route for the mono-hydrochloride analog (CAS 179543-88-5) from 5-amino-2-methoxypyridine via diazotization and reduction with SnCl2 provides a benchmark yield of 57% . Starting from 6.21 g of 5-amino-2-methoxypyridine, the procedure yields 5.02 g of (6-methoxypyridin-3-yl)hydrazine hydrochloride after purification. This yield benchmark serves as a reference point for evaluating alternative synthetic routes to the dihydrochloride salt and for assessing the cost-efficiency of commercial procurement versus in-house synthesis. The full experimental protocol, including 1H-NMR characterization data, provides a validated reference for researchers requiring analytical confirmation of product identity.

Synthetic method Reaction yield Process chemistry Intermediate preparation

(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride: High-Value Application Scenarios for Research Procurement


Medicinal Chemistry: Synthesis of RET Kinase Inhibitor Candidates

Research groups pursuing RET kinase inhibitor development should prioritize procurement of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride as a key building block. The 6-methoxypyridin-3-yl fragment is explicitly disclosed in patent WO-2019075108-A1 as a critical pharmacophoric element in multiple RET inhibitor scaffolds . The dihydrochloride salt form enables direct incorporation of this privileged fragment into inhibitor candidates via hydrazone formation or heterocycle condensation reactions, with the methoxy substitution pattern at the 6-position contributing to optimal kinase domain binding interactions. Procurement of analytically characterized material (≥97% purity) ensures reproducible synthesis of RET-targeted compound libraries.

Chemical Biology: Preparation of RIOK2 Chemical Probes

Laboratories developing chemical probes for RIOK2 kinase should procure (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride to synthesize analogs of CQ211, a high-affinity RIOK2 inhibitor with Kd = 6.1 nM . The 6-methoxypyridin-3-yl moiety is essential for RIOK2 binding as confirmed by co-crystal structural analysis. The dihydrochloride salt provides the necessary acid equivalents for efficient cyclocondensation reactions to construct the triazoloquinolinone core of CQ211 analogs, enabling structure-activity relationship studies and cellular target validation experiments in oncology research programs.

Synthetic Methodology: Heterocycle Library Synthesis via Hydrazone Cyclization

Organic synthesis laboratories engaged in heterocycle library production should procure (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride for efficient pyrazole, pyridazinone, and triazole synthesis via hydrazone intermediates . The dihydrochloride salt offers consistent acid stoichiometry (2 HCl equivalents per hydrazine) that eliminates the need for exogenous acid optimization in cyclocondensation protocols. This reproducibility advantage is critical for parallel synthesis workflows and automated library production where reaction uniformity across multiple vessels is essential. The documented aqueous solubility (Log S = -3.01, ~0.209 mg/mL) informs solvent selection for aqueous-organic biphasic reaction conditions.

Process Chemistry: Benchmarking In-House Synthesis vs. Commercial Procurement

Process research groups evaluating the cost-efficiency of in-house synthesis versus commercial sourcing should reference the documented 57% yield for the mono-hydrochloride analog from 5-amino-2-methoxypyridine . This benchmark, requiring multi-step diazotization-reduction-purification sequence, supports the economic rationale for commercial procurement for most research-scale applications. Commercial suppliers offer the dihydrochloride salt at 97-98% purity with batch-specific analytical documentation including NMR and HPLC , eliminating the need for in-house quality control infrastructure. Commercial sourcing is recommended except when specialized labeling (e.g., ¹⁵N, ²H) or unique salt forms are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.